![molecular formula C16H17NOS B5720652 1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)
1-[(5-phenyl-2-furyl)carbonothioyl]piperidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to “1-[(5-phenyl-2-furyl)carbonothioyl]piperidine” involves several key steps including the formation of piperidine rings, incorporation of furyl and phenyl groups, and the introduction of carbonothioyl moieties. For instance, the synthesis of heterocyclic systems containing piperidine and dioxaborinine rings from derivatives of arylboronic acid and 4-hydroxy-1-methyl-4-(2-furyl)-3-(2-furylhydroxymethyl)piperidine demonstrates the complexity of such synthetic routes (N. Phuong et al., 2017). Furthermore, the stereoselective synthesis of trisubstituted piperidines through conjugate addition and nucleophilic attacks illustrates the intricacy and precision required in synthesizing structurally complex piperidine derivatives (J. Harris & A. Padwa, 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to “1-[(5-phenyl-2-furyl)carbonothioyl]piperidine” often features complex arrangements of atoms, which are elucidated through advanced spectroscopic methods. For example, the crystal structure analysis of piperidin-1-yl methanone derivatives provides insight into the spatial arrangement of the piperidine ring and its substituents, demonstrating the significance of conformational analysis in understanding chemical behavior (S. Balamurugan et al., 2007).
Chemical Reactions and Properties
Compounds containing piperidine and furyl groups participate in a variety of chemical reactions, showcasing their reactivity and potential for further functionalization. The cyclopropanation of alkenes via (2-furyl)carbene complexes, for instance, highlights the reactivity of furyl-containing compounds in forming new cyclic structures (K. Miki et al., 2004).
Physical Properties Analysis
The physical properties of compounds structurally related to “1-[(5-phenyl-2-furyl)carbonothioyl]piperidine” such as melting points, solubility, and crystallinity can be directly influenced by their molecular structure. The analysis of crystal and molecular structures provides insights into the stability and physical behavior of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by their functional groups and overall molecular architecture. The synthesis and study of O-substituted derivatives of piperidine compounds reveal their potential biological activity and reactivity patterns, indicating the versatility of these molecules in chemical transformations and potential pharmacological applications (H. Khalid et al., 2013).
properties
IUPAC Name |
(5-phenylfuran-2-yl)-piperidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c19-16(17-11-5-2-6-12-17)15-10-9-14(18-15)13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIANADWHHGJPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Phenyl-2-furyl)carbonothioyl]piperidine |
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